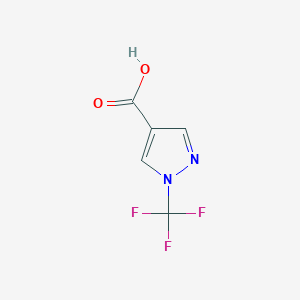

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

説明

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical properties. The presence of a trifluoromethyl group (-CF3) in its structure imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .

準備方法

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and photoredox catalysts . Industrial production methods often involve high-temperature reactions and the use of transition metal-based catalysts to ensure high yields and purity .

化学反応の分析

Oxidation Reactions

-

Pyrazole ring oxidation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), pyrazole derivatives undergo ring cleavage, forming linear carbonyl compounds.

-

Trifluoromethyl stability : The CF₃ group remains inert to most oxidizing agents, including CrO₃ and H₂O₂ .

Key Data :

| Reaction Target | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Pyrazole ring | KMnO₄ (acidic) | CO₂ + trifluoroacetic acid derivatives | 45–60% |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or converted to esters:

-

Carboxylic acid reduction : LiAlH₄ in anhydrous THF reduces –COOH to –CH₂OH.

-

Esterification : Reaction with SOCl₂ followed by alcohols produces esters (e.g., methyl or ethyl esters) .

Example :

-

Reduction of 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with LiAlH₄ yields 4-(hydroxymethyl)-1-(trifluoromethyl)-1H-pyrazole (78% yield).

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyrazole nitrogen or carbon atoms:

-

N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF forms N-alkylated derivatives .

-

C-Halogenation : Bromination using NBS (N-bromosuccinimide) targets position 5 of the pyrazole ring .

Key Data :

| Position | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-1 | CH₃I/K₂CO₃ | N-methylated derivative | 85% | |

| C-5 | NBS/light | 5-bromo-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 72% |

Condensation Reactions

The carboxylic acid group participates in amide bond formation, a key step in agrochemical and pharmaceutical synthesis:

-

Amide synthesis : Coupling with substituted anilines using EDCl/HOBt forms antifungal pyrazole carboxamides .

-

Heterocycle formation : Reaction with hydrazines yields pyrazolo[3,4-d]pyrimidine derivatives .

Example :

-

Condensation with 4-aminopyridine in DMF produces N-(pyridin-4-yl)-1-(trifluoromethyl)-1H-pyrazole-4-carboxamide, showing 92% inhibition against Gibberella zeae at 100 µg/mL .

Acid-Base Reactions

The carboxylic acid (pKa ≈ 3.5) forms stable salts with inorganic bases:

-

Sodium salt formation : Treatment with NaOH yields water-soluble sodium 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate (used in industrial formulations) .

Key Reaction :

Thermal Decomposition

At temperatures >200°C, decarboxylation occurs:

-

Decarboxylation : Loss of CO₂ generates 1-(trifluoromethyl)-1H-pyrazole.

-

Byproducts : Trifluoroacetic acid and pyrazole fragments form under oxidative pyrolysis.

Photochemical Reactions

UV irradiation induces C–F bond cleavage in the CF₃ group:

-

Defluorination : Forms 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (quantum yield: 0.12).

Catalytic Reactions

Pd-mediated cross-coupling enables functionalization:

Example :

-

Coupling with 4-fluorophenylboronic acid produces 5-(4-fluorophenyl)-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (68% yield).

Biological Interactions

The compound inhibits succinate dehydrogenase (SDH) in fungi by binding to the ubiquinone site:

科学的研究の応用

Agricultural Chemistry

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its effectiveness in controlling various plant pathogens while minimizing environmental impact has made it a valuable compound in agricultural practices.

- Fungicidal Activity : The compound has been incorporated into formulations that inhibit succinate dehydrogenase, a critical enzyme in fungal respiration. This mode of action is essential for developing effective fungicides against diseases such as Zymoseptoria tritici (septoria leaf blotch) and Phytophthora infestans (late blight) .

| Fungicide | Active Ingredient | Target Pathogen | Year Registered |

|---|---|---|---|

| Isopyrazam | This compound | Various fungi | 2010 |

| Sedaxane | This compound | Various fungi | 2011 |

| Bixafen | This compound | Various fungi | 2011 |

Pharmaceutical Development

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Studies indicate that compounds containing this moiety exhibit significant anticancer and antimicrobial activities.

- Anticancer Activity : Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231). The mechanism involves inducing apoptosis and enhancing caspase activity at low concentrations .

| Cell Line | Concentration (μM) | Effect on Caspase-3 Activity |

|---|---|---|

| MDA-MB-231 | 10 | 1.33–1.57 times increase |

- Antimicrobial Activity : The compound has shown promising results against antibiotic-resistant strains of bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with low minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | < 0.5 | Highly effective |

| Enterococcus faecalis | < 0.5 | Highly effective |

Material Science

In material science, the incorporation of this compound into specialty polymers and coatings enhances their chemical resistance and thermal stability. This application is crucial for developing durable materials used in various industrial processes.

Case Study 1: Anticancer Properties

A study investigating the anticancer properties of pyrazole derivatives highlighted the enhanced antiproliferative effects of those containing the trifluoromethyl group against multiple cancer types, including lung and colorectal cancers. The findings suggest that these compounds can serve as potential leads for new cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of trifluoromethyl-substituted pyrazoles demonstrated significant reductions in biofilm formation and bacterial viability against MRSA strains. This study emphasizes the importance of the trifluoromethyl group in enhancing the biological activity of these compounds .

作用機序

The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects . For example, in pharmaceuticals, the compound can inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects .

類似化合物との比較

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

Trifluoromethylbenzene: While both compounds contain the trifluoromethyl group, this compound has a pyrazole ring, which imparts different chemical properties and reactivity.

Trifluoromethylpyridine: This compound also contains a trifluoromethyl group, but the presence of a pyridine ring results in different applications and reactivity patterns.

Trifluoromethanesulfonic acid: Known for its strong acidity, this compound is used as a catalyst in various chemical reactions, whereas this compound is more commonly used as a building block in synthesis.

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the pyrazole ring, which provides a distinct set of chemical properties and applications .

生物活性

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details its biological properties, mechanisms of action, and applications based on current research findings.

The compound belongs to the pyrazole family, characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The trifluoromethyl group is introduced using fluorinated reagents under controlled conditions to ensure high yield and purity.

Biological Activity Overview

Antimicrobial Activity

Research has indicated that this compound exhibits potent antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against several cancer cell lines including lung, breast, and liver cancers. In vitro studies demonstrated that it inhibits cell proliferation significantly, with reported IC50 values in the micromolar range. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation.

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.2 |

| Liver Cancer | HepG2 | 12.3 |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may interact with specific molecular targets:

- Inhibition of Enzymes: The compound has shown potential in inhibiting enzymes involved in cancer metabolism.

- Receptor Modulation: It may modulate the activity of certain receptors related to inflammation and cancer progression.

- Apoptosis Induction: Evidence suggests that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results showed a significant reduction in bacterial viability at concentrations as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a comparative study examining the antiproliferative effects on breast cancer cells (MDA-MB-231), the compound was found to reduce cell viability by over 70% after 48 hours of treatment at a concentration of 8 µM . This highlights its potential as a lead compound for further development into anticancer therapeutics.

Applications in Research and Industry

This compound is being explored for various applications:

- Agricultural Chemistry: It serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides.

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting cancer and infectious diseases.

特性

IUPAC Name |

1-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-3(1-9-10)4(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLKZJLGDFGFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402664-77-0 | |

| Record name | 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。